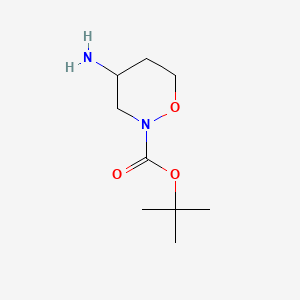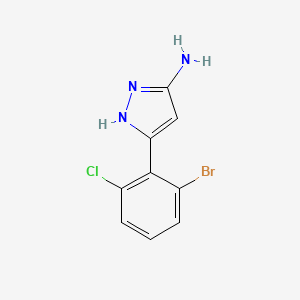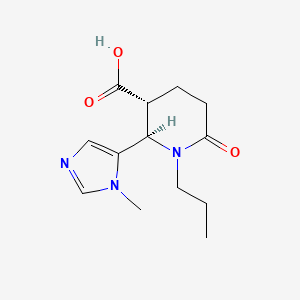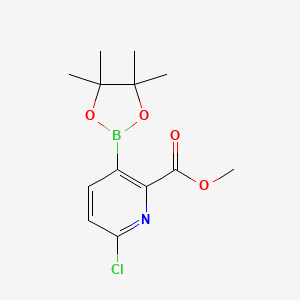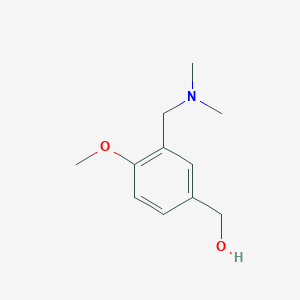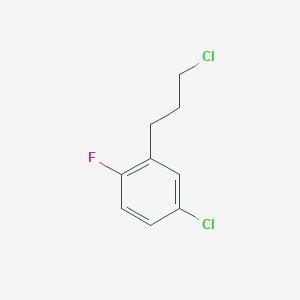
1-Chloro-3-(3-chloropropyl)-4-fluorobenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Chloro-3-(3-chloropropyl)-4-fluorobenzene is an organic compound characterized by the presence of chlorine and fluorine atoms attached to a benzene ring
Vorbereitungsmethoden
The synthesis of 1-Chloro-3-(3-chloropropyl)-4-fluorobenzene typically involves the reaction of 4-fluorobenzene with 1,3-dichloropropane under specific conditions. The reaction is usually catalyzed by a Lewis acid such as aluminum chloride (AlCl3) to facilitate the electrophilic aromatic substitution. The reaction conditions often include a controlled temperature and an inert atmosphere to prevent unwanted side reactions.
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
1-Chloro-3-(3-chloropropyl)-4-fluorobenzene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles such as hydroxide ions, amines, or thiols, leading to the formation of corresponding substituted products.
Oxidation Reactions: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), resulting in the formation of carboxylic acids or ketones.
Reduction Reactions: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst, leading to the formation of corresponding hydrocarbons.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane (DCM) or tetrahydrofuran (THF), controlled temperatures, and inert atmospheres to prevent oxidation.
Wissenschaftliche Forschungsanwendungen
1-Chloro-3-(3-chloropropyl)-4-fluorobenzene has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Industry: The compound is used in the production of specialty chemicals, including polymers and surfactants.
Wirkmechanismus
The mechanism of action of 1-Chloro-3-(3-chloropropyl)-4-fluorobenzene involves its interaction with molecular targets such as enzymes or receptors. The chlorine and fluorine atoms can form strong bonds with specific sites on the target molecules, leading to inhibition or activation of biological pathways. The compound’s ability to undergo substitution reactions allows it to modify the structure and function of the target molecules, thereby exerting its effects.
Vergleich Mit ähnlichen Verbindungen
1-Chloro-3-(3-chloropropyl)-4-fluorobenzene can be compared with similar compounds such as:
3-Chloro-1-propanol: This compound has a similar chloropropyl group but lacks the fluorine atom, making it less reactive in certain substitution reactions.
1-Bromo-3-chloropropane: This compound contains a bromine atom instead of a fluorine atom, which can affect its reactivity and the types of reactions it undergoes.
3-Chloropropyltrimethoxysilane: This compound has a similar chloropropyl group but includes a silane moiety, making it useful in different industrial applications such as surface modification and adhesion promotion.
The uniqueness of this compound lies in its combination of chlorine and fluorine atoms, which confer distinct chemical properties and reactivity compared to its analogs.
Eigenschaften
Molekularformel |
C9H9Cl2F |
|---|---|
Molekulargewicht |
207.07 g/mol |
IUPAC-Name |
4-chloro-2-(3-chloropropyl)-1-fluorobenzene |
InChI |
InChI=1S/C9H9Cl2F/c10-5-1-2-7-6-8(11)3-4-9(7)12/h3-4,6H,1-2,5H2 |
InChI-Schlüssel |
YGIPHJQUIBNUDM-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1Cl)CCCCl)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


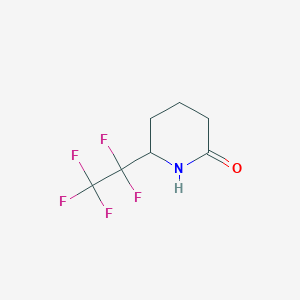
![3-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-2-methylpropan-1-amine](/img/structure/B13575675.png)
![3-({3-Bromobicyclo[1.1.1]pentan-1-yl}sulfonyl)pyridine](/img/structure/B13575683.png)

![Methyl 3-azabicyclo[3.2.1]octane-1-carboxylate hydrochloride](/img/structure/B13575694.png)
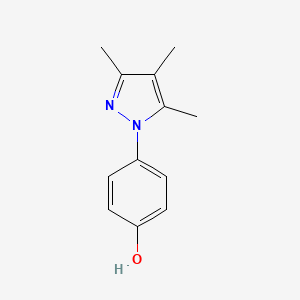
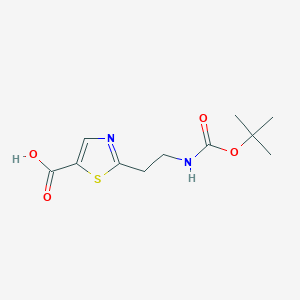
![4-(3-{[(tert-butoxy)carbonyl]amino}cyclopentyl)butanoicacid,Mixtureofdiastereomers](/img/structure/B13575714.png)
![3-Bromo-6-(difluoromethyl)imidazo[1,5-A]pyrimidine](/img/structure/B13575715.png)
